An In-depth Technical Guide to the Structure Elucidation of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Structure Elucidation of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5,6-dichloro-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore, and its derivatives are explored for various therapeutic applications, including antiviral and anticancer agents.[1] This document details the synthesis and a multi-technique analytical workflow for the unambiguous structural confirmation of the title compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice. While complete experimental datasets for this specific molecule are not publicly available for all techniques, this guide synthesizes known data with predictive analysis based on established principles and data from analogous structures to provide a robust methodological approach.
Introduction and Significance
The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in the development of novel therapeutics.[2] The fusion of imidazole and pyridine rings creates a unique electronic and structural architecture that can interact with a variety of biological targets.[3] The introduction of chloro-substituents at the 5 and 6 positions of the pyridine ring is expected to significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and target engagement. Given its potential as a key intermediate or a pharmacologically active agent itself, a definitive and rigorous structure elucidation is paramount.
This guide will follow a logical progression from synthesis to a comprehensive analytical characterization employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. While single-crystal X-ray crystallography remains the gold standard for absolute structure determination, this guide will also outline the protocol for this technique, acknowledging the current lack of a publicly available crystal structure for this specific compound.
Synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine
The synthesis of the title compound is reliably achieved through the cyclization of a substituted diamine precursor. A common and effective method involves the reaction of 5,6-dichloropyridine-2,3-diamine with an orthoformate.[4]
Reaction Scheme:
Caption: Synthesis of 5,6-dichloro-3H-imidazo[4,5-b]pyridine.
Experimental Protocol: Synthesis
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To a solution of 5,6-dichloropyridine-2,3-diamine (e.g., 28.1 g, 158 mmol) in methanol (840 mL), add sulfamic acid (765 mg, 7.88 mmol) followed by triethyl orthoformate (39.3 mL, 236 mmol).[4]
-
Stir the reaction mixture at room temperature for approximately 7.5 hours.
-
Filter the resulting suspension and wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Add hexane to the concentrated residue to precipitate the product.
-
Filter the solid, wash with hexane, and dry to afford 5,6-dichloro-3H-imidazo[4,5-b]pyridine as a solid.[4]
This procedure provides a high yield of the desired product, which can then be subjected to the following analytical techniques for structural verification.
Structure Elucidation Workflow
A multi-faceted analytical approach is essential for the unambiguous confirmation of the chemical structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: A logical workflow for the structure elucidation of the target compound.
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Expected Chemical Shifts: The aromatic protons on the imidazopyridine core are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms.[5]
-
Experimental Data: The reported ¹H NMR spectrum in DMSO-d₆ shows two singlets at δ 8.40 and δ 8.58.[4] The singlet nature of these peaks indicates that there are no adjacent protons, which is consistent with the proposed structure having isolated protons on the pyridine (C7) and imidazole (C2) rings.
3.1.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.
-
Expected Chemical Shifts:
-
Aromatic Carbons: Carbons in the pyridine and imidazole rings are expected in the δ 110-160 ppm range.[6]
-
Carbons bonded to Chlorine: The C5 and C6 carbons, being directly attached to electronegative chlorine atoms, will have their chemical shifts influenced, typically appearing in the more downfield region of the aromatic carbons.
-
Bridgehead Carbons: The quaternary carbons at the ring fusion (C3a and C7a) will also be in the aromatic region and can be identified by their lack of a signal in a DEPT-135 experiment.
-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 145 - 155 | Imidazole carbon adjacent to two nitrogens. |
| C3a | 130 - 140 | Bridgehead quaternary carbon. |
| C5 | 125 - 135 | Aromatic carbon attached to chlorine. |
| C6 | 120 - 130 | Aromatic carbon attached to chlorine. |
| C7 | 140 - 150 | Aromatic CH carbon on the pyridine ring. |
| C7a | 145 - 155 | Bridgehead quaternary carbon. |
| Note: These are estimated ranges and actual values may vary. |
3.1.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Would confirm the absence of ¹H-¹H coupling, as no cross-peaks would be expected for the two isolated singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): Would show correlations between each proton and the carbon to which it is directly attached. This would allow for the direct assignment of the C2 and C7 carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the connectivity across the entire molecule. It shows correlations between protons and carbons over two to three bonds. For instance, the proton at C2 should show correlations to the bridgehead carbons C3a and C7a. The proton at C7 should show correlations to C5 and C7a.
Experimental Protocol: NMR Analysis
-
Prepare a sample by dissolving ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (in this case, confirming the presence of two CH carbons and four quaternary carbons).
-
Acquire 2D COSY, HSQC, and HMBC spectra to establish connectivity and finalize all assignments.
Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern can offer further structural clues.
-
Expected Molecular Ion: The molecular formula is C₆H₃Cl₂N₃. The monoisotopic mass is 186.9704 Da.[9]
-
Isotopic Pattern: A key feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the mass spectrum should exhibit a characteristic cluster of peaks for the molecular ion:
-
M peak (containing two ³⁵Cl): Highest abundance.
-
M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Approximately 65% of the M peak intensity.
-
M+4 peak (containing two ³⁷Cl): Approximately 10% of the M peak intensity. This distinctive pattern is a strong indicator for the presence of two chlorine atoms.
-
-
Fragmentation: In electron ionization (EI) mode, fragmentation is expected. Plausible fragmentation pathways could include the loss of HCl or cleavage of the imidazole ring.
Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | Notes |
| [M]⁺ | 187 | Molecular ion with two ³⁵Cl atoms. |
| [M+2]⁺ | 189 | Molecular ion with one ³⁵Cl and one ³⁷Cl. |
| [M+4]⁺ | 191 | Molecular ion with two ³⁷Cl. |
| [M-HCN]⁺ | 160 | Loss of hydrogen cyanide from the imidazole ring. |
| [M-Cl]⁺ | 152 | Loss of a chlorine radical. |
| Note: These are predicted based on common fragmentation patterns of heterocyclic compounds. |
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Acquire a full scan mass spectrum in both positive and negative ion modes using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting product ions to gain further structural information.
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Vibrational Bands:
-
N-H Stretch: A broad peak in the region of 3100-3400 cm⁻¹ is expected for the N-H bond in the imidazole ring.[10]
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region.
-
Experimental Protocol: FTIR Analysis
-
Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure is currently published for this specific compound, this remains the ultimate goal for unambiguous structural proof.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of high quality, typically >0.1 mm in all dimensions. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays and rotating it to capture reflections from all crystal planes.[11]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map. Build and refine the atomic model against the experimental data to obtain the final crystal structure.
Conclusion
The structural elucidation of 5,6-dichloro-3H-imidazo[4,5-b]pyridine requires a synergistic application of modern analytical techniques. This guide outlines a comprehensive workflow that begins with a reliable synthesis and proceeds through detailed spectroscopic analysis. While ¹H NMR data confirms the presence of two isolated aromatic protons, a full assignment necessitates 2D NMR experiments. Mass spectrometry is critical for confirming the molecular formula and the presence of two chlorine atoms through its characteristic isotopic pattern. FTIR provides complementary information on the functional groups. The ultimate confirmation of the structure would be achieved through single-crystal X-ray diffraction. By following the protocols and rationale presented herein, researchers can confidently and accurately determine the structure of this and related heterocyclic compounds, paving the way for further investigation into their chemical and biological properties.
References
-
5-Chloro-3H-imidazo[4,5-b]pyridine. PubChem. ([Link])
-
5,6-dichloro-3H-iMidazo[4,5-b]pyridine. MySkinRecipes. ([Link])
-
Analysis of protein chlorination by mass spectrometry. PMC. ([Link])
-
A new quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionisation mass spectro. OSTI.GOV. ([Link])
-
X-ray crystallography. Wikipedia. ([Link])
-
5,6-dichloro-3h-imidazo[4,5-b]pyridine. PubChemLite. ([Link])
-
A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Agilent. ([Link])
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). NIH. ([Link])
-
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. ([Link])
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. ([Link])
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. ([Link])
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. ([Link])
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Research Square. ([Link])
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. ([Link])
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. ([Link])
-
Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. ([Link])
-
5,7-dichloro-1H-imidazo[4,5-b]pyridine. PubChem. ([Link])
-
5,6-dichloro-3H-iMidazo[4,5-b]pyridine. MySkinRecipes. ([Link])
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. ([Link])
-
SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. ([Link])
-
mass spectra - fragmentation patterns. Chemguide. ([Link])
-
Protocol to perform fragment screening using NMR spectroscopy. PMC. ([Link])
-
FTIR spectra of synthesized surfactants: a) imidazole-based-and b) pyridine-based-cation (see Table 1). ResearchGate. ([Link])
-
13C NMR Chemical Shifts. Oregon State University. ([Link])
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. ([Link])
-
5-Chloro-3H-imidazo[4,5-b]pyridine. PubChem. ([Link])
-
Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. ([Link])
-
NMR study of the coordinating behavior of 2,6-bis(benzimidazol-2?-yl)pyridine. Semantic Scholar. ([Link])
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. ([Link])
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. ([Link])
-
Mass Spectra of some substituted 2-Chloro-pyridones. Pakistan Journal of Scientific & Industrial Research. ([Link])
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. ([Link])
-
Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. ([Link])
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. ([Link])
Sources
- 1. scribd.com [scribd.com]
- 2. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-dichloro-3H-iMidazo[4,5-b]pyridine | 189102-97-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - 5,6-dichloro-3h-imidazo[4,5-b]pyridine (C6H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. web.pdx.edu [web.pdx.edu]
- 11. journal.uctm.edu [journal.uctm.edu]
